molecular formula C22H24N2O4S2 B1224925 1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane

1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane

Cat. No. B1224925
M. Wt: 444.6 g/mol
InChI Key: MCSWAMRQUGVYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane is a member of naphthalenes and a sulfonic acid derivative.

Scientific Research Applications

Synthesis and Chemistry

  • A study by Banfi et al. (2007) discusses a method for synthesizing diazepane systems, including those similar to 1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane, through a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
  • Cruz Cruz et al. (2009) explored the addition of diazo compounds to enantiopure sulfinyl and sulfonyl derivatives, leading to the synthesis of cyclopropanes, which could be related to the chemical structure of the compound (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).

Biological and Pharmacological Research

  • Ohkubo, Nakahata, and Ohizumi (1996) examined the effects of compounds structurally related to 1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane, such as ML-7, on thromboxane A2 receptor-mediated signal transduction in rabbit platelets, suggesting potential applications in studying platelet aggregation and related mechanisms (Ohkubo, Nakahata, & Ohizumi, 1996).
  • In a study by Tanaka et al. (2007), a series of 1,4-diazepane-2,5-diones, structurally related to the compound of interest, were synthesized and evaluated as human chymase inhibitors, indicating potential therapeutic applications in diseases involving chymase activity (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).

Material Science Applications

  • Ebara, Shibasaki, and Ueda (2002) developed a photosensitive poly(benzoxazole) precursor incorporating a compound structurally similar to 1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane, highlighting potential applications in photolithography and material science (Ebara, Shibasaki, & Ueda, 2002).
  • Zhu et al. (2012) investigated the incorporation of diazonaphthoquinone derivatives, similar to the compound , into layered double hydroxides to improve thermal stability and light fastness, suggesting applications in dye stabilization and material processing (Zhu, Wang, Tang, Feng, & Li, 2012).

properties

Product Name

1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-naphthalen-2-ylsulfonyl-1,4-diazepane

InChI

InChI=1S/C22H24N2O4S2/c1-18-7-10-21(11-8-18)29(25,26)23-13-4-14-24(16-15-23)30(27,28)22-12-9-19-5-2-3-6-20(19)17-22/h2-3,5-12,17H,4,13-16H2,1H3

InChI Key

MCSWAMRQUGVYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)sulfonyl-4-(2-naphthalenylsulfonyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.